molecular formula C27H22FNO4 B11146723 1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146723
M. Wt: 443.5 g/mol
InChI Key: ZDICCOBPMKJRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated and methoxylated phenyl groups can enhance its binding affinity and specificity.

Medicine

In medicinal chemistry, 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE may exhibit potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Further research is needed to fully understand its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The fluorinated and methoxylated phenyl groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-FLUOROPHENYL)-2-[2-(4-HYDROXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(4-CHLOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

Compared to similar compounds, 1-(4-FLUOROPHENYL)-2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both fluorine and methoxy groups can enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C27H22FNO4

Molecular Weight

443.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO4/c1-16-3-12-22-21(15-16)25(30)23-24(18-6-8-19(28)9-7-18)29(27(31)26(23)33-22)14-13-17-4-10-20(32-2)11-5-17/h3-12,15,24H,13-14H2,1-2H3

InChI Key

ZDICCOBPMKJRML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.